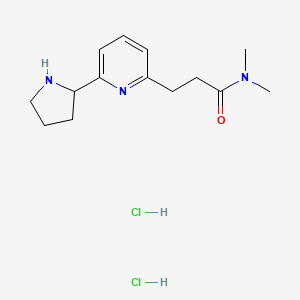

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride is a synthetic organic compound with the molecular formula C14H23Cl2N3O. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring, making it a subject of interest for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride typically involves multiple steps:

Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a series of condensation reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is then introduced via a cyclization reaction, which may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Amidation: The final step involves the amidation reaction where N,N-dimethylpropanamide is reacted with the pyridine-pyrrolidine intermediate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of catalysts to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaOCH3 in methanol (MeOH) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride exhibit activity on neurotransmitter systems. Specifically, they may interact with receptors involved in cognitive processes and mood regulation. The compound's structural components suggest potential as a modulator of the central nervous system, particularly in treating disorders such as anxiety and depression.

Antitumor Activity

Studies have explored the antitumor properties of related compounds. The presence of the pyridine ring is known to enhance biological activity against cancer cells by interfering with cellular signaling pathways. This compound could potentially be evaluated for its efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations, makes it valuable in synthetic organic chemistry.

Safety Assessments

The compound's safety profile is crucial for its application in pharmaceuticals and cosmetics. Recent advancements in animal-free testing methods are enabling researchers to assess the toxicological impact of such compounds more effectively. Tools like the TOXIN knowledge graph facilitate the retrieval of toxicological information and predict potential adverse effects based on structural alerts.

Data Tables and Case Studies

Mecanismo De Acción

The mechanism by which N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-3-(pyridin-2-yl)propanamide: Lacks the pyrrolidine ring, making it less complex.

N,N-Dimethyl-3-(6-morpholin-2-ylpyridin-2-yl)propanamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride, with the CAS number 1858251-53-2, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H23Cl2N3O

- Molecular Weight : 320.26 g/mol

- CAS Number : 1858251-53-2

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been shown to act on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This activity suggests potential implications in treating neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thus enhancing their availability.

Pharmacological Effects

Research indicates that this compound demonstrates several pharmacological effects:

Table 1: Summary of Pharmacological Effects

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound led to a significant reduction in depressive behaviors as measured by the forced swim test (FST). The results indicated that the compound's mechanism may involve modulation of serotonergic pathways, akin to established antidepressants.

Study 2: Neuroprotective Properties

In vitro studies revealed that this compound effectively reduced cell death in neuronal cultures exposed to oxidative stress. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Toxicology and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Initial findings suggest low cytotoxicity, making it a promising candidate for further development.

Table 2: Toxicity Profile

Propiedades

IUPAC Name |

N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQJCMXQFYUULP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.